

tungsten disulfide phase transitions under pressure

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Compound of Interest

Compound Name: Tungsten disulfide

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An In-depth Technical Guide to **Tungsten Disulfide** Phase Transitions Under Pressure

Introduction

Tungsten disulfide (WS_2), a transition metal dichalcogenide (TMD), has garnered significant interest for its unique electronic, optical, and mechanical properties.[1] In its bulk form at ambient conditions, WS_2 typically crystallizes in the 2H hexagonal phase, which is the most stable polytype.[2] This structure consists of layers of tungsten atoms hexagonally packed and covalently bonded between two layers of sulfur atoms in a trigonal prismatic coordination.[2][3] These S-W-S layers are held together by weak van der Waals forces, allowing for exfoliation into mono- or few-layered structures.[1][2] The application of high pressure provides a powerful method to tune the interlayer coupling and modulate the structural and electronic properties of WS_2 , leading to a series of fascinating phase transitions.[1] This guide provides a comprehensive overview of these pressure-induced transformations, detailing the experimental methodologies used for their investigation and presenting key quantitative data.

Pressure-Induced Phase Transitions in Tungsten Disulfide

The behavior of WS_2 under pressure is highly dependent on the nature of the applied stress (hydrostatic vs. non-hydrostatic) and the form of the material (bulk, monolayer, or nanotube).[1] [4] Several distinct phase transitions have been identified through high-pressure X-ray diffraction (XRD), Raman spectroscopy, and electrical resistance measurements.

2H to 3R Phase Transition

In studies on 2M-WS₂ (a polytype with a crystal structure similar to 2H-WS₂), applying pressure leads to a structural phase transition to a rhombohedral 3R-WS₂ phase at approximately 15 GPa.^{[5][6]} This transformation is accompanied by a metal-to-semiconductor transition and a significant contraction of the unit cell volume, primarily due to a decrease in the interlayer distance.^[5] Upon further compression to 48.8 GPa, the 3R-WS₂ phase undergoes metallization and exhibits a reemergence of superconductivity with a transition temperature (T_c) of about 2.5 K.^{[5][6]} This marks the first experimental observation of superconductivity in the 3R phase of a TMD.^{[5][6]}

Isostructural 2H_c to 2H_a Transition

Under non-hydrostatic compression, where shear stresses are significant, bulk WS₂ undergoes an isostructural phase transition from a 2H_c to a 2H_a hexagonal phase.^{[4][7]} This transition, driven by layer sliding, occurs over a broad pressure range of 15 to 45 GPa and is associated with metallization at around 37 GPa.^{[4][7]} For bilayer and multilayer WS₂, this transition is observed at 14.8 GPa and 18.7 GPa, respectively.^[8] Notably, this isostructural transition is absent under purely hydrostatic conditions, such as when helium is used as the pressure-transmitting medium, highlighting the critical role of shear stress in inducing this specific transformation.^{[1][4][7]}

Hexagonal to Triclinic Transition in Monolayer WS₂

For exfoliated monolayer WS₂, high-pressure studies reveal a different transition pathway. Careful analysis indicates the emergence of a triclinic phase beginning at approximately 5.8 GPa, with the sample completely converting to the triclinic structure above 27 GPa.^[1] This structural change is accompanied by anomalous changes in the pressure dependence of Raman modes, suggesting a concurrent electronic transition from a semiconducting to a metallic state.^[1]

Data Presentation

The quantitative data from various high-pressure studies on WS₂ are summarized in the tables below for clear comparison.

Table 1: Summary of Pressure-Induced Phase Transitions in WS₂

Initial Phase	Final Phase	Transition Pressure (GPa)	Experimental Conditions	Key Observations	Citations
2M (Hexagonal)	3R (Rhombohedral)	~15	Hydrostatic, Bulk	Metal-to-semiconductor transition.	[5][6]
3R (Rhombohedral)	3R (Metallic)	48.8	Hydrostatic, Bulk	Metallization and reemergence of superconductivity.	[5][6]
2Hc (Hexagonal)	2Ha (Hexagonal)	15 - 45	Non-hydrostatic, Bulk	Isostructural transition driven by shear stress; metallization at ~37 GPa.	[4][7]
2Hc (Hexagonal)	2Ha (Hexagonal)	14.8 (Bilayer), 18.7 (Multilayer)	Non-hydrostatic	Layer sliding transition.	[8]
2H (Hexagonal)	Triclinic	5.8 (onset), >27 (complete)	Hydrostatic, Exfoliated Monolayer	Gradual transformation to a metallic triclinic phase.	[1]

Table 2: Pressure Coefficients of Key Raman Modes in WS₂

Raman Mode	Sample Type	Pressure Range (GPa)	Pressure Coefficient (meV·GPa ⁻¹)	Citation
E _{12g}	Fullerene-like Nanoparticles (IF-WS ₂)	Up to 24.0	1.72	[9]
A _{1g}	Fullerene-like Nanoparticles (IF-WS ₂)	Up to 24.0	3.91	[9]
E _{12g}	Nanotubes (NT-WS ₂)	Up to 24.0	1.46	[9]
A _{1g}	Nanotubes (NT-WS ₂)	Up to 24.0	3.10	[9]

Experimental Protocols

The investigation of materials under extreme pressure relies on specialized equipment and techniques. The primary methods cited in the study of WS₂ phase transitions are high-pressure X-ray diffraction and high-pressure Raman spectroscopy.

High-Pressure Generation: The Diamond Anvil Cell (DAC)

A Diamond Anvil Cell (DAC) is the most common apparatus for generating static high pressures for materials science research.[10][11]

- Principle: A DAC consists of two gem-quality diamonds with polished culets (tips) mounted opposite each other.[11] The sample is placed in a small hole within a metal gasket, which is positioned between the diamond culets.[11]
- Pressure Application: Force is applied mechanically (e.g., via screws), pressing the diamonds together. This force is concentrated over the small area of the culets, generating pressures that can exceed 100 GPa.[10]

- **Pressure Calibration:** The pressure inside the DAC is typically measured using a pressure calibrant, most commonly the fluorescence line of a small ruby chip placed in the sample chamber alongside the sample.

Pressure Transmitting Medium

The medium surrounding the sample in the gasket hole determines the stress conditions.

- **Hydrostatic Conditions:** To ensure uniform, isotropic pressure, a pressure-transmitting medium is used. For optimal hydrostaticity, noble gases like helium or neon are employed.^[4]^[7] Liquids such as silicone oil or a methanol-ethanol mixture are also used.^[1]
- **Non-hydrostatic Conditions:** Experiments can be performed without a pressure-transmitting medium or with a solid medium (e.g., hBN).^[1] This creates pressure gradients and significant shear stresses, which can be crucial for inducing specific phase transitions, such as the 2Hc to 2Ha transformation in WS₂.^[1]^[4]

High-Pressure X-ray Diffraction (HP-XRD)

HP-XRD is used to determine the crystal structure of the material as a function of pressure.

- **Setup:** A DAC is mounted on a diffractometer, often at a synchrotron facility to utilize the high brightness and energy of the X-ray beam, which is necessary to penetrate the diamond anvils.^[10]^[11]
- **Procedure:** A monochromatic X-ray beam is directed through one diamond, onto the sample, and the diffracted X-rays exit through the opposing diamond.^[11] The diffraction pattern is collected on an area detector.
- **Analysis:** By analyzing the positions and intensities of the diffraction peaks, the crystal lattice type and lattice parameters can be determined at each pressure point. The appearance of new peaks or the disappearance of existing ones signals a structural phase transition.^[1]

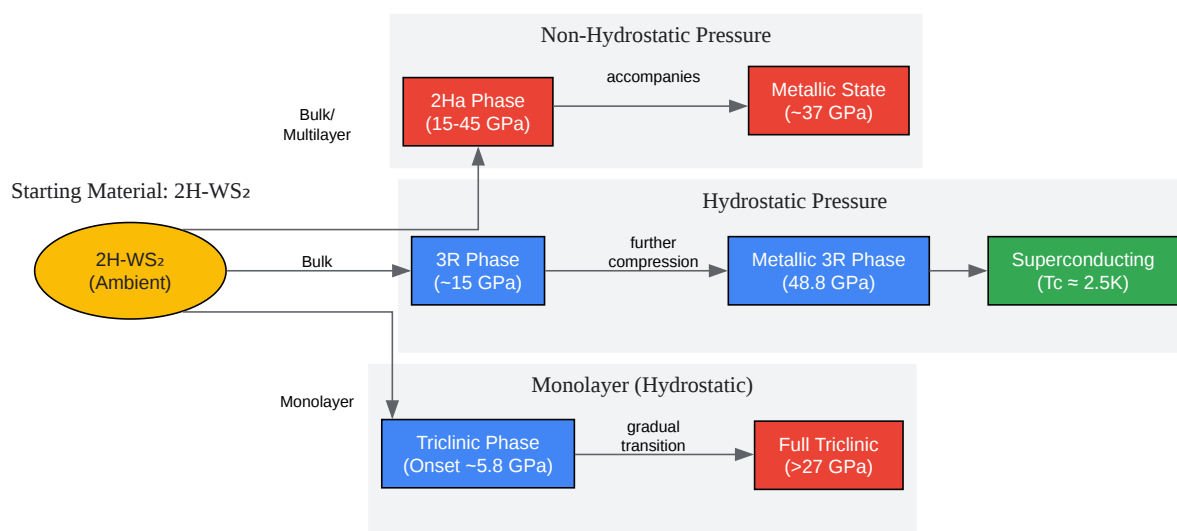
High-Pressure Raman Spectroscopy

This technique probes the vibrational modes of the material, which are sensitive to changes in crystal structure and bonding.

- Setup: A laser is focused through a microscope objective and one of the diamond anvils onto the sample.^[10] The scattered light is collected back through the same objective and directed to a spectrometer.
- Procedure: Raman spectra are collected at various pressures. The two most prominent Raman modes for 2H-WS₂ are the in-plane E_{12g} mode and the out-of-plane A_{1g} mode.^[12]
- Analysis: Phase transitions are identified by observing changes in the Raman spectra, such as abrupt shifts in peak positions, changes in the pressure coefficient (the rate of frequency shift with pressure), the appearance of new peaks (e.g., the disorder-activated B_{1u} mode), or the splitting of existing peaks.^{[1][8]}

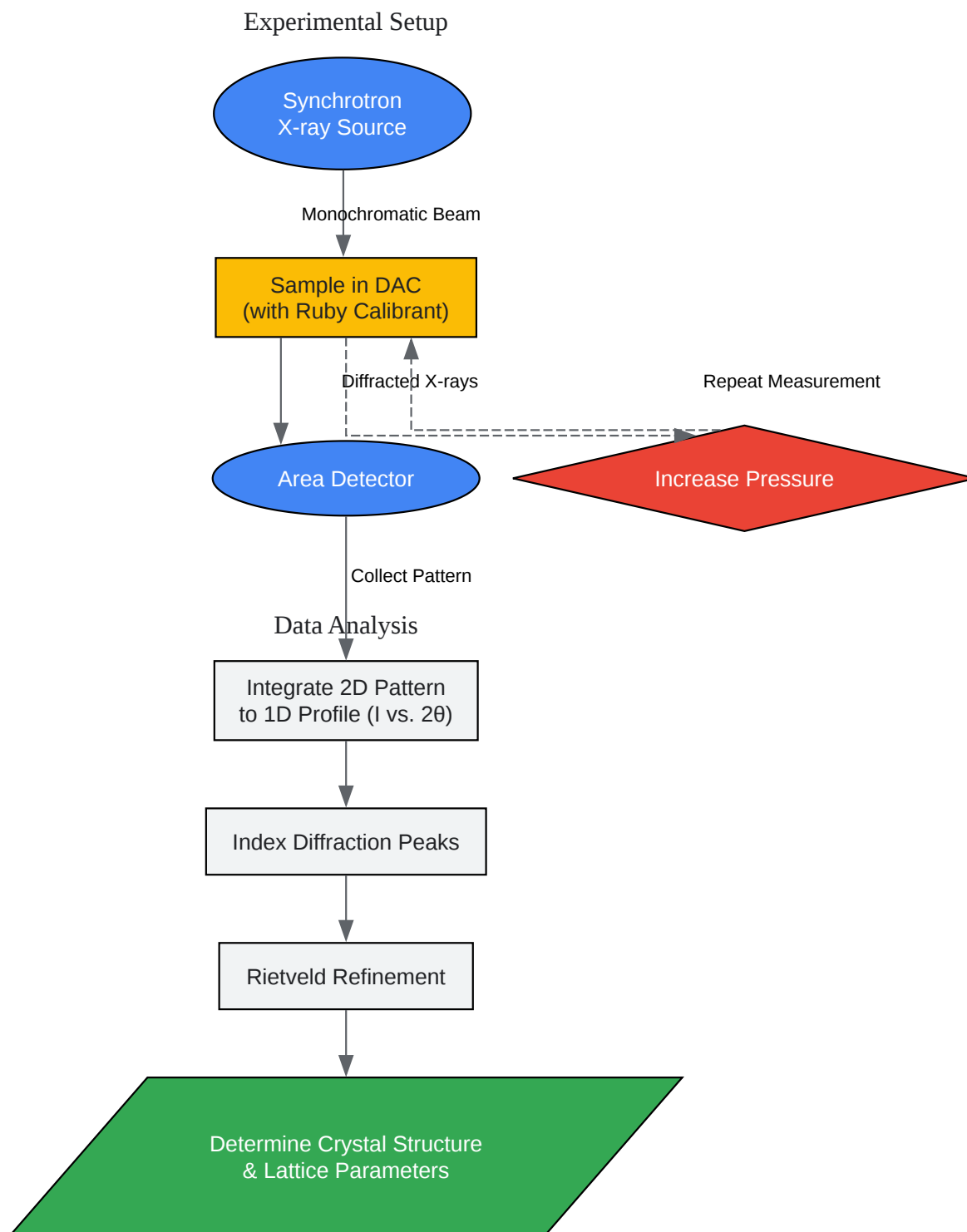
Visualizations

Logical and Experimental Workflows



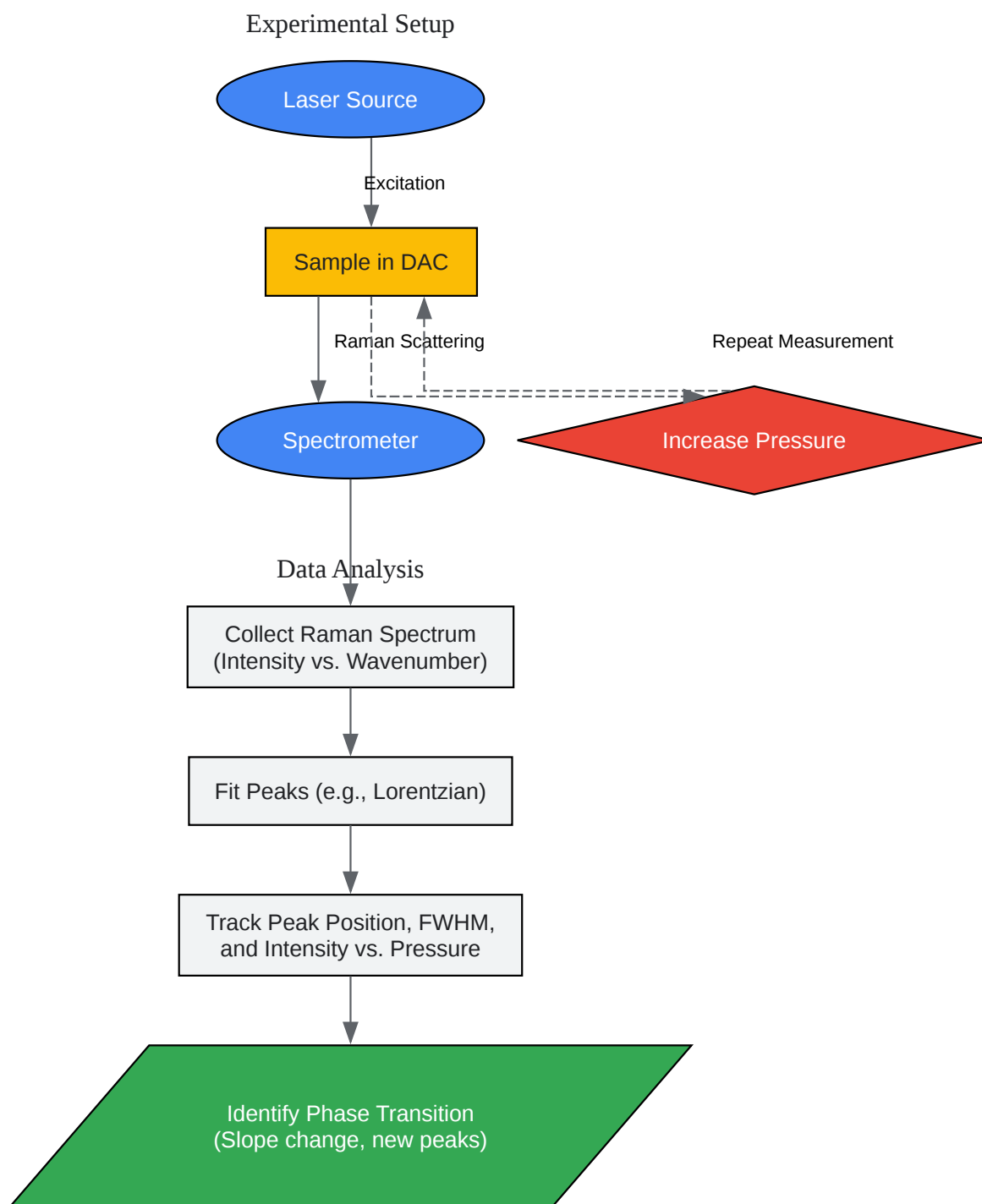
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Caption: Phase transition pathways of WS₂ under different pressure conditions.



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Caption: Experimental workflow for High-Pressure X-ray Diffraction (HP-XRD).



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Caption: Experimental workflow for High-Pressure Raman Spectroscopy.

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